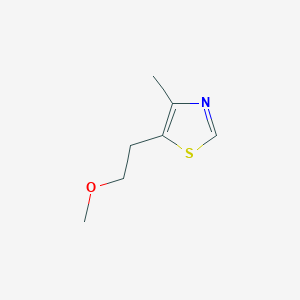

5-(2-Methoxyethyl)-4-methylthiazole

描述

5-(2-Hydroxyethyl)-4-methylthiazole (CAS 137-00-8) is a sulfur-containing heterocyclic compound with the molecular formula C₆H₉NOS. It belongs to the class of 4,5-disubstituted thiazoles, featuring a methyl group at position 4 and a 2-hydroxyethyl group at position 3. This compound is a key intermediate in thiamine (vitamin B₁) biosynthesis and metabolism . It is naturally occurring and has been detected in foods such as kohlrabi, red bell peppers, and citrus fruits, contributing to sulfurous flavor profiles .

In biological systems, 5-(2-hydroxyethyl)-4-methylthiazole serves as a precursor for the thiazole moiety of thiamine. Studies in Saccharomyces cerevisiae demonstrate its efficient utilization as a sulfur source for thiamine biosynthesis, outperforming other sulfur donors like methionine and glutathione . In mammalian metabolism, it is a major metabolite of thiamine, undergoing further oxidation to 4-methylthiazole-5-acetic acid in rats . Industrially, it is used in flavoring agents and as a precursor for pharmaceuticals, such as the hypnotic drug heminevrin (clomethiazole) .

属性

分子式 |

C7H11NOS |

|---|---|

分子量 |

157.24 g/mol |

IUPAC 名称 |

5-(2-methoxyethyl)-4-methyl-1,3-thiazole |

InChI |

InChI=1S/C7H11NOS/c1-6-7(3-4-9-2)10-5-8-6/h5H,3-4H2,1-2H3 |

InChI 键 |

ZUTMHOFPJBCIIG-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(SC=N1)CCOC |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Compounds

Structural analogs of 5-(2-hydroxyethyl)-4-methylthiazole vary in substituents at position 5, leading to distinct chemical, metabolic, and functional properties. Below is a detailed comparison:

Structural Analogs and Key Properties

Metabolic Conversion Rates

In rats, 5-(2-hydroxyethyl)-4-methylthiazole is metabolized to 4-methylthiazole-5-acetic acid with distinct specific activities:

| Compound | Specific Activity (cpm/μmole) | Metabolic Pathway |

|---|---|---|

| 5-(2-Hydroxyethyl)-4-methylthiazole | 385 | Oxidative conversion via hepatic enzymes |

| 4-Methylthiazole-5-acetic acid | 504 | Terminal metabolite excreted in urine |

The higher specific activity of the acetic acid derivative suggests rapid and complete metabolism of the hydroxyethyl precursor .

Functional Differences

- Reactivity: The hydroxyethyl group undergoes oxidation (to acetic acid) or substitution (e.g., chlorination with PCl₅ to form 5-(2-chloroethyl)-4-methylthiazole) . Bromoethyl and aminoethyl derivatives are more reactive in nucleophilic substitutions, enabling drug synthesis .

- Biological Activity: Amthamine’s aminoethyl group enhances its affinity for histamine H₂ receptors, making it 10x more potent than histamine in some assays .

- Applications: While the hydroxyethyl compound is a natural flavorant, its halogenated analogs are primarily synthetic intermediates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。